molecular formula C13H18N4O B12631203 N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-22-4

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12631203
CAS No.: 921933-22-4
M. Wt: 246.31 g/mol
InChI Key: APGWBGJJJIUMFX-UHFFFAOYSA-N
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Description

N-Hexyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a synthetic benzotriazine derivative characterized by a hexyl chain at the 3-amino position and a sulfoxide (1-oxo) group at the 1-position.

Properties

CAS No.

921933-22-4

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H18N4O/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)17(18)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15,16)

InChI Key

APGWBGJJJIUMFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2[N+](=N1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 1,2,4-benzotriazin-3-one with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Benzotriazin-3-amine Derivatives
Compound Substituents Oxidation State Key Structural Notes
N-Hexyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine 3-NH-C₆H₁₃ (hexyl), 1-oxo (sulfoxide) 1-oxo (mono-oxide) Enhanced lipophilicity due to hexyl chain
Tirapazamine (SR 4233) 1,4-dioxide, no alkyl substitution 1,4-dioxide Prototype bioreductive cytotoxin
SR 4895 3-ethyl, 1,4-dioxide 1,4-dioxide Improved in vivo activity over Tirapazamine
SR 4941 3-(2'-methoxyethyl), 1,4-dioxide 1,4-dioxide Enhanced solubility and potency
7-Fluoro-1-oxido derivative 7-F, 1-oxo 1-oxo (mono-oxide) Reduced electron affinity vs. dioxides
7-Bromo-1-oxido derivative 7-Br, 1-oxo 1-oxo (mono-oxide) Increased steric hindrance

Key Observations :

  • Oxidation State : The 1-oxo group in the N-hexyl derivative contrasts with the 1,4-dioxides (e.g., Tirapazamine), which exhibit higher electron affinity and bioreductive activation under hypoxia .
  • Substituent Effects : The hexyl chain at the 3-position may improve membrane permeability but reduce aqueous solubility compared to shorter alkyl or methoxyethyl groups (e.g., SR 4941) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Aqueous Solubility
N-Hexyl-1-oxo derivative ~265.3* ~3.5* ~64.7* Low*
Tirapazamine 199.15 -0.2 97.8 Moderate
7-Fluoro-1-oxido derivative 164.14 0.4 64.7 Moderate
SR 4941 241.25 0.8 101.5 High

*Estimated based on structural analogs.
Key Insights :

  • The hexyl chain increases XLogP3 (lipophilicity) compared to Tirapazamine, which may enhance tumor penetration but reduce solubility .
  • Mono-oxide derivatives (1-oxo) generally exhibit lower topological polar surface areas than dioxides, suggesting altered hydrogen-bonding capacity .
Hypoxic Selectivity and Bioreduction:
  • Tirapazamine: Requires bioreduction to a radical anion, which induces DNA strand breaks under hypoxia via proton abstraction . Its 1,4-dioxide structure facilitates one-electron reduction potentials (E(1)) of ~-456 mV, critical for hypoxic activation .
  • However, the hexyl chain may promote passive diffusion into hypoxic tumor cores .
Anticancer Efficacy:
  • 3-Alkyl Substituted Derivatives : SR 4895 (3-ethyl) and SR 4941 (3-methoxyethyl) demonstrate superior in vivo activity to Tirapazamine, with IC₅₀ values < 10 µM in hypoxic cells .
  • Halogenated Derivatives : 7-Fluoro and 7-bromo analogs show moderate activity but highlight the impact of electronegative substituents on DNA interaction .

Biological Activity

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
CAS Number: 921933-60-0
IUPAC Name: N-hexyl-7-nitro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine
Canonical SMILES: CCCCCCN1=N+[O-]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with biological targets that could lead to therapeutic applications.

Anticancer Activity

In a study evaluating novel benzotriazine derivatives, this compound demonstrated significant anticancer properties. The compound was tested against a panel of cancer cell lines, including:

Cancer Type Cell Line IC50 (μM) Notes
Ovarian CancerOVCAR35.0Significant growth inhibition
Non-Small Cell LungA5497.5Moderate cytotoxicity
Prostate CancerPC36.0Non-cytotoxic at low doses

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies showed promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Activity Level
Escherichia coli32Strong
Staphylococcus aureus64Moderate
Acinetobacter baumannii16Very Strong

These results indicate that this compound has substantial potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of N-Hexyl derivatives in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound led to a significant reduction in tumor size compared to controls.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of this compound indicated minimal cytotoxicity towards human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index. This is crucial for developing drugs with fewer side effects.

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